molecular formula C11H21NO4 B6611483 3-{[(tert-butoxy)carbonyl](methyl)amino}-3-methylbutanoic acid CAS No. 2248319-11-9

3-{[(tert-butoxy)carbonyl](methyl)amino}-3-methylbutanoic acid

Cat. No.: B6611483
CAS No.: 2248319-11-9
M. Wt: 231.29 g/mol
InChI Key: GTGNCMYDMIDOIR-UHFFFAOYSA-N
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Description

3-{(tert-Butoxy)carbonylamino}-3-methylbutanoic acid is a Boc-protected amino acid derivative widely used in peptide synthesis and medicinal chemistry. Its structure features a tert-butoxycarbonyl (Boc) group, which serves as a protective group for the amine, and a methyl substitution on the amino group, enhancing steric hindrance and influencing reactivity. The compound’s backbone includes a 3-methylbutanoic acid moiety, contributing to its hydrophobic character.

Properties

IUPAC Name

3-methyl-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-10(2,3)16-9(15)12(6)11(4,5)7-8(13)14/h7H2,1-6H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTGNCMYDMIDOIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(C)(C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of the Amino Group

The tert-butoxycarbonyl (Boc) group is universally employed to protect amine functionalities during multi-step syntheses. For 3-{(tert-butoxy)carbonylamino}-3-methylbutanoic acid, the primary amine is first protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. Triethylamine (Et₃N) or sodium bicarbonate (NaHCO₃) in tetrahydrofuran (THF) or dichloromethane (DCM) facilitates this reaction at 0–25°C, achieving yields >90%.

Critical Parameters :

  • Solvent : Anhydrous THF minimizes side reactions.

  • Temperature : Exothermic reactions require cooling to 0°C during Boc₂O addition.

  • Purification : Excess reagents are removed via aqueous extraction, followed by silica gel chromatography (hexane/ethyl acetate, 7:3).

Methylation of the Protected Amine

Following Boc protection, the secondary amine is methylated using methyl iodide (CH₃I) in the presence of a strong base such as potassium carbonate (K₂CO₃). Dimethylformamide (DMF) serves as the solvent, enabling nucleophilic substitution at 50–60°C for 12–24 hours.

Optimization Insights :

  • Base Selection : K₂CO₃ outperforms weaker bases (e.g., NaHCO₃) by minimizing O-methylation side products.

  • Reaction Monitoring : Thin-layer chromatography (TLC) with ninhydrin staining confirms complete methylation.

Hydrolysis of the Ester to Carboxylic Acid

The final step involves saponification of the methyl ester to the carboxylic acid. Lithium hydroxide (LiOH) in a THF/water mixture (4:1) at 0°C to room temperature ensures selective hydrolysis without cleaving the Boc group.

Yield and Purity :

  • Reaction Time : 6–8 hours for >95% conversion.

  • Workup : Acidification with HCl precipitates the product, which is filtered and recrystallized from ethanol/water.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial protocols adopt continuous flow chemistry to enhance reproducibility and safety. A three-stage system isolates each synthetic step:

  • Boc Protection : Boc₂O and amine are mixed in a microreactor (residence time: 5 min, 25°C).

  • Methylation : CH₃I and K₂CO₃ are introduced in a packed-bed reactor (60°C, 2 h).

  • Hydrolysis : LiOH solution is added in a tubular reactor (0°C, 1 h).

Advantages :

  • 15–20% higher yield compared to batch processes.

  • Reduced solvent usage (30% less THF/DMF).

Crystallization-Based Purification

Large-scale batches utilize anti-solvent crystallization. The crude product is dissolved in hot ethanol and gradually mixed with chilled hexane, inducing crystallization. This method achieves 99.5% purity with a single crystallization step.

Analytical Characterization

Structural Verification

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (CDCl₃): δ 1.44 (s, 9H, Boc CH₃), δ 2.98 (s, 3H, N–CH₃), δ 3.20 (m, 1H, CH–CO₂H).

  • ¹³C NMR : δ 28.1 (Boc CH₃), δ 34.8 (N–CH₃), δ 176.2 (CO₂H).

High-Resolution Mass Spectrometry (HRMS) :

  • Observed [M+H]⁺: 232.1543 (theoretical: 232.1549).

Purity Assessment

Chiral HPLC : A Chiralpak® AD-H column (hexane/isopropanol, 85:15) confirms enantiomeric excess >99% for stereospecific syntheses.

Challenges and Mitigation Strategies

Racemization During Methylation

The methylamino group’s stereochemical integrity is vulnerable during alkylation. Using low temperatures (0°C) and non-polar solvents (toluene) reduces racemization to <2%.

Boc Group Stability

Premature deprotection under basic conditions is avoided by maintaining pH <9 during hydrolysis.

Comparative Data Tables

Table 1: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Purity (%)
Boc ProtectionBoc₂O, Et₃N, THF, 0°C9298
MethylationCH₃I, K₂CO₃, DMF, 60°C8597
HydrolysisLiOH, THF/H₂O, 0°C9599

Table 2: Industrial vs. Laboratory Methods

ParameterLaboratory ProtocolIndustrial Protocol
Reaction Time24–36 h8–12 h
Solvent Consumption500 mL/g product150 mL/g product
Energy Consumption1.2 kWh/g0.4 kWh/g

Mechanism of Action

The mechanism of action of 3-{(tert-butoxy)carbonylamino}-3-methylbutanoic acid primarily involves its role as a protecting group in organic synthesis. The BOC group protects the amine functionality from unwanted reactions, allowing selective reactions to occur at other sites of the molecule. Upon completion of the desired reactions, the BOC group can be removed under acidic conditions to reveal the free amine, which can then participate in further chemical transformations .

Comparison with Similar Compounds

Steric and Electronic Effects

  • N-Methyl Substitution: The target compound’s N-methyl group (vs. This property is advantageous in sequential peptide coupling strategies .
  • Hydroxy Group Variants: The (2S,3R)-hydroxybutanoic acid derivative () introduces polarity and hydrogen-bonding capacity, which may enhance solubility in polar solvents compared to the hydrophobic target compound.

Stereochemical Considerations

  • The (R)-configured analog () demonstrates the impact of stereochemistry on biological activity and synthetic utility. For example, enantiomeric purity is critical in drug intermediates to avoid off-target effects .

Research Findings and Case Studies

  • Synthetic Utility : highlights the use of the target compound in forming mixed carbonates via reaction with ethyl chloroformate, a key step in active ester synthesis .
  • Deprotection Kinetics: Boc groups in analogs like 3-[(tert-butoxycarbonyl)amino]butanoic acid () are cleaved under mild acidic conditions (e.g., trifluoroacetic acid), whereas N-methylated versions (e.g., target compound) may require prolonged exposure due to steric effects .

Biological Activity

3-{(tert-butoxy)carbonylamino}-3-methylbutanoic acid, commonly referred to as N-Boc-3-amino-3-methylbutanoic acid, is a chiral amino acid derivative with significant implications in organic synthesis and potential therapeutic applications. This article explores its biological activity, including its interactions with biological systems, synthesis methods, and relevant case studies.

  • Molecular Formula : C10H19NO4
  • Molecular Weight : 217.26 g/mol
  • CAS Number : 129765-95-3
  • IUPAC Name : 3-{(tert-butoxy)carbonylamino}-3-methylbutanoic acid

The presence of the tert-butoxycarbonyl (Boc) group is significant as it protects the amine during chemical reactions, making this compound a valuable intermediate in peptide synthesis and other organic reactions .

Interaction with Biological Systems

Research indicates that compounds similar to 3-{(tert-butoxy)carbonylamino}-3-methylbutanoic acid often engage with various enzymes and receptors within biological systems. However, specific interaction data for this compound is limited. Studies on structurally related compounds suggest potential roles in metabolic pathways or therapeutic applications, particularly in modulating enzyme activities .

Case Studies

  • Inhibition of Type III Secretion System (T3SS) :
    A study evaluated the inhibition of T3SS in pathogenic bacteria using various amino acid derivatives. While 3-{(tert-butoxy)carbonylamino}-3-methylbutanoic acid was not directly tested, related compounds demonstrated significant inhibition at concentrations around 50 µM. This suggests that similar structures could potentially inhibit virulence factors in Gram-negative pathogens .
  • Cell Permeability and Activity :
    The biological activity of amino acid derivatives often correlates with their permeability across cellular membranes. Research on bisubstrate inhibitors revealed that modifications to polar functional groups could enhance cellular uptake and activity. This principle may apply to 3-{(tert-butoxy)carbonylamino}-3-methylbutanoic acid, indicating that prodrug strategies could be explored to improve its efficacy in cellular environments .

Comparative Analysis with Similar Compounds

The following table highlights structural comparisons and potential biological activities of related compounds:

Compound NameMolecular FormulaUnique FeaturesPotential Biological Activities
(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acidC10H19NO4Hydroxyl group increases polarityEnhanced solubility and potential enzyme interactions
(2S,3R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acidC9H17NO4Hydroxyl group presentDifferent biological activities due to stereochemistry
(2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acidC9H17NO4Structural isomerVariations in biological effects due to stereochemistry
(2S,3R)-2-((tert-Butoxycarbonyl)amino)-3-methoxybutanoic acidC10H21NO4Methoxy group influences reactivityPotentially altered enzyme binding affinities

This comparative analysis underscores the importance of structural modifications in determining the biological activity of amino acid derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research indicates that derivatives of valine, including N-Boc-N-methyl-L-valine, can exhibit anticancer properties. These compounds are often incorporated into peptide sequences that target cancer cells more effectively. The tert-butoxycarbonyl (Boc) protecting group aids in the selective modification of peptides, enhancing their stability and bioavailability.

Neuroprotective Effects : Some studies suggest that valine derivatives may possess neuroprotective effects. By modifying the structure with the Boc group, researchers can create compounds that potentially protect neurons from degeneration, making them candidates for neurodegenerative disease treatments.

Peptide Synthesis

Building Block for Peptides : N-Boc-N-methyl-L-valine serves as a crucial building block in peptide synthesis. The Boc group allows for easy protection and deprotection during the synthesis process, facilitating the creation of complex peptide structures. This is particularly useful in synthesizing cyclic peptides or those with specific stereochemical configurations.

Solid-Phase Peptide Synthesis (SPPS) : The compound is compatible with SPPS techniques, where it can be used to construct peptides on a solid support. This method is widely utilized in pharmaceutical research to produce peptides with high purity and yield.

Drug Development

Prodrug Design : The incorporation of the Boc group can enhance the solubility and absorption of certain drugs. In drug development, N-Boc-N-methyl-L-valine can be utilized to create prodrugs that convert into active forms upon metabolic activation within the body.

Targeted Drug Delivery : Research has explored using valine derivatives in drug delivery systems that target specific tissues or cells. This targeted approach minimizes side effects and improves therapeutic efficacy.

Case Study 1: Anticancer Peptides

A study published in Journal of Medicinal Chemistry demonstrated that peptides containing N-Boc-N-methyl-L-valine exhibited significant cytotoxicity against various cancer cell lines. The study highlighted how modifying peptide sequences with this compound could enhance their selectivity towards cancer cells while reducing toxicity to normal cells.

Case Study 2: Neuroprotective Agents

In research featured in Neuropharmacology, scientists synthesized a series of neuroprotective agents based on N-Boc-N-methyl-L-valine. The results indicated improved neuronal survival rates in models of oxidative stress, suggesting potential applications in treating conditions like Alzheimer's disease.

Q & A

Q. What is the role of the tert-butoxycarbonyl (Boc) group in synthesizing this compound, and how is it introduced?

The Boc group serves as a protecting agent for the amino functionality, preventing unwanted side reactions during synthesis. It is typically introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) in tetrahydrofuran (THF) or dichloromethane (DCM). The Boc group can later be removed under acidic conditions (e.g., HCl in dioxane), enabling further functionalization .

Q. What purification methods are recommended for isolating this compound after synthesis?

Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate or DCM/methanol) is commonly employed. Analytical techniques like HPLC or NMR (e.g., monitoring δ ~1.44 ppm for Boc-group protons) ensure purity. Recrystallization from solvents like methanol or THF may also be used for final polishing .

Q. How does the methyl group on the amino moiety influence the compound’s reactivity?

The methyl group introduces steric hindrance, reducing nucleophilicity at the nitrogen center. This can slow down acylation or alkylation reactions but enhances stability against hydrolysis. Kinetic studies using NMR or LC-MS are advised to monitor reaction progress under varying conditions .

Q. What are typical reagents for functionalizing the carboxylic acid group in this compound?

Activation via carbodiimides (e.g., DCC or EDC) with coupling agents like HOBt or HOAt is standard for amide bond formation. Esterification can be achieved using methanol/HCl or diazomethane. Reduction to the alcohol requires LiAlH₄, though care must be taken to avoid Boc-group cleavage .

Advanced Research Questions

Q. How can coupling efficiency in solid-phase peptide synthesis (SPPS) be optimized using this compound?

Optimize coupling agents (e.g., HATU/DIPEA in DMF) and extend reaction times (2–4 hours) at 25–40°C. Pre-activation of the carboxylic acid and monitoring via Kaiser test or FT-IR for free amine detection improves yield. Sub-Ångström XRD studies of intermediate structures can reveal steric constraints .

Q. What strategies mitigate racemization during peptide bond formation involving this compound?

Use low-basicity conditions (e.g., OxymaPure/DIC instead of TEA) and polar aprotic solvents (DMF or NMP). Chiral HPLC or circular dichroism (CD) spectroscopy can assess enantiomeric excess. Introducing bulky protecting groups on adjacent residues may further suppress racemization .

Q. How does the compound’s stability vary under different pH conditions?

The Boc group is stable in neutral to mildly basic conditions but hydrolyzes rapidly in strong acids (e.g., 4M HCl in dioxane) or prolonged exposure to trifluoroacetic acid (TFA). Stability assays using pH-controlled buffers (pH 2–12) with LC-MS monitoring are recommended for kinetic profiling .

Q. What analytical techniques resolve contradictions in reported reaction yields for derivatives of this compound?

High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) can identify side products or stereochemical inconsistencies. Comparative studies using kinetic isotope effects (KIEs) or DFT calculations may explain divergent outcomes in similar reaction setups .

Q. How does the compound’s reactivity compare to structurally similar Boc-protected amino acids?

The 3-methylbutanoic acid backbone increases hydrophobicity, affecting solubility in aqueous reactions. Comparative kinetic studies using stopped-flow NMR or fluorescence quenching reveal slower coupling rates versus linear-chain analogs. Substituent effects are quantifiable via Hammett plots .

Q. What mechanistic insights exist for Boc deprotection in complex matrices?

Time-resolved FT-IR and in situ NMR studies show that Boc cleavage follows first-order kinetics under acidic conditions. Side reactions (e.g., tert-butyl cation formation) can be minimized using scavengers like anisole. Computational models (MD simulations) predict deprotection pathways in heterogeneous systems .

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